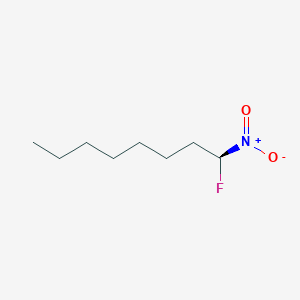

1-Fluoro-1-nitrooctane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if applicable .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Reactivity in Supercritical Isopropanol

1-Fluoro-1-nitrooctane demonstrates interesting reactivity in supercritical isopropanol in a flow reactor in the presence of Al2O3. This reaction leads to the formation of isopropyl esters of respective acids, a process that increases in efficiency with rising temperatures. This study is significant for understanding the chemical behavior of 1-fluoro-1-nitrooctane under specific conditions (Sivcev et al., 2016).

Nitration Processes

The compound is involved in nitration processes, as indicated by research on nitration of adamantane and diamantane with nitronium tetrafluoroborate. This process yields a variety of nitro compounds, including 1-fluoroadamantane, showcasing the versatility of fluoro-nitro compounds in chemical synthesis (Olah et al., 1993).

Antibacterial Agent Synthesis

1-Fluoro-1-nitrooctane derivatives have been used in the synthesis of antibacterial agents. For example, 1,4-dihydro-4-oxopyridinecarboxylic acids with fluoro substituents have shown significant antibacterial activity, demonstrating the potential of fluoro-nitro compounds in pharmaceutical applications (Matsumoto et al., 1984).

Lanthanoid Cluster Motif Formation

Research on lanthanoid cubane cluster motifs has revealed that functional groups like fluoro in 1-phenylbutane-1,3-dione ligands (related to 1-fluoro-1-nitrooctane) influence the formation of these clusters. This highlights the potential of fluoro-nitro compounds in materials science and coordination chemistry (Andrews et al., 2011).

Gas Phase Reactions

1-Fluoro-1-nitrooctane and related compounds show unique reactions in the gas phase. A study on 1-fluoro- and 1-chloroadamantane in the gas phase revealed protonation followed by carbon-halogen bond fission, indicating the distinctive behavior of fluoro-nitro compounds under certain conditions (Abboud et al., 1994).

Synthesis of Nitric Oxide Donors

Fluoro S-nitrosothiols, potentially derived from fluoro-nitro compounds like 1-fluoro-1-nitrooctane, have been synthesized as nitric oxide (NO) donors. These compounds are crucial in creating novel antimicrobial and thromboresistant fluoropolymer-based medical devices (Zhou et al., 2019).

Michael Addition Reactions

1-Fluoro-1-nitrooctane derivatives are used in Michael addition reactions to nitroolefins, producing compounds with high enantioselectivities. Such reactions are pivotal in the synthesis of α-fluoro-α-substituted amino acids, demonstrating the significance of fluoro-nitro compounds in organic synthesis and drug development (Kwiatkowski & Lu, 2015).

Fluorescent Probes for Nitroxyl Detection

The compound has been used in the development of fluorescent probes for nitroxyl detection in biological systems. This research is crucial for understanding nitroxyl's biological roles and pharmacological effects (Kawai et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1-fluoro-1-nitrooctane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-2-3-4-5-6-7-8(9)10(11)12/h8H,2-7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDCNDDTGWJOMB-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC([N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H]([N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-1-nitrooctane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)